molecular formula C13H17N B3330880 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] CAS No. 757240-71-4

3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]

Cat. No.: B3330880
CAS No.: 757240-71-4
M. Wt: 187.28 g/mol
InChI Key: QAQOIXBLPQERTB-UHFFFAOYSA-N
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Description

“3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]” is a chemical compound with the molecular formula C13H17N . It has a molecular weight of 201.31 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]” is 1S/C14H19N/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14/h1-2,5,7,15H,3-4,6,8-11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

The compound “3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]” is a liquid at room temperature .

Scientific Research Applications

Molecular Structure and Crystallography

  • Crystal Structure Analysis : Research on compounds closely related to 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] reveals insights into their crystal structures and conformations. For instance, studies of similar compounds have shown distinct conformational characteristics, like the twist conformation of central pyrrolidine rings and envelope conformations of cyclopentane rings (Ganesh et al., 2013). These structural analyses are crucial for understanding molecular interactions and stability.

Synthetic Chemistry and Compound Formation

  • Formation of Spiro Indanes and Naphthalenes : Various studies have been conducted on the formation of spiro indanes and naphthalenes, which are structurally related to 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]. These include the formation of spiro[indane-1,7′-pyrrolo[3,4-b]pyridin]-5′-ones and other related compounds via specific chemical reactions (Bahajaj & Vernon, 1996).
  • Synthesis of Dispiro Heterocyclic Frameworks : Innovative methods for the synthesis of dispiro heterocyclic frameworks, which include compounds similar to 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine], have been explored. These syntheses involve regioselective 1,3-dipolar cycloaddition reactions, showcasing the compound's relevance in creating complex molecular structures (Raj & Raghunathan, 2003).

Medicinal Chemistry and Biological Applications

  • Antimicrobial and Antifungal Activity : Research on compounds structurally similar to 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] has shown potential antimicrobial and antifungal activities. For instance, studies on spiro pyrrolidines, which share a structural resemblance, have indicated their efficacy against various human pathogenic bacteria and dermatophytic fungi (Raj et al., 2003).

Pharmaceutical Research

  • Potassium-Competitive Acid Blockers : In the realm of pharmaceutical research, related compounds to 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] have been investigated as potential potassium-competitive acid blockers, demonstrating significant inhibitory action on gastric acid secretion (Imaeda et al., 2017).

Safety and Hazards

The compound “3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-6-12-11(4-1)5-3-7-13(12)8-9-14-10-13/h1-2,4,6,14H,3,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQOIXBLPQERTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]
Reactant of Route 2
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]
Reactant of Route 3
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]
Reactant of Route 4
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]
Reactant of Route 5
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]
Reactant of Route 6
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]

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